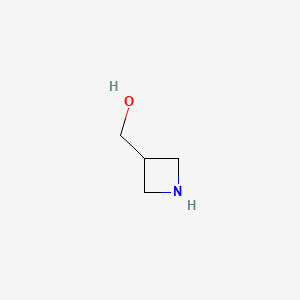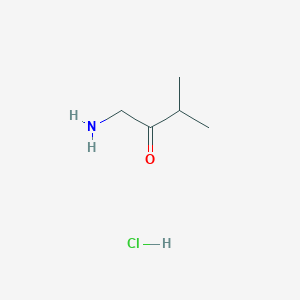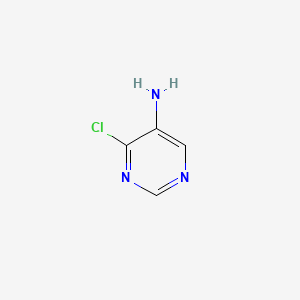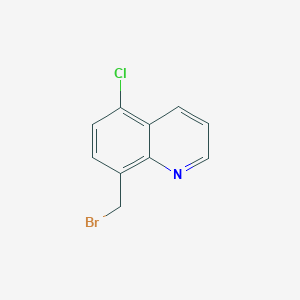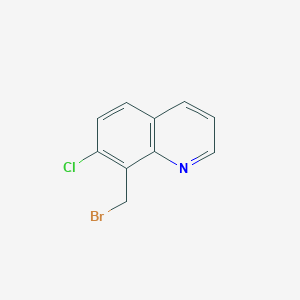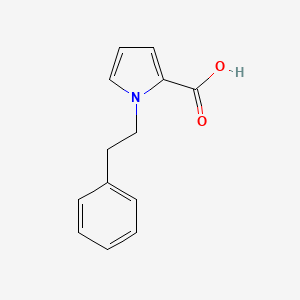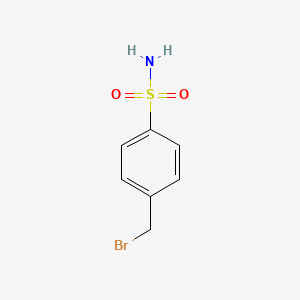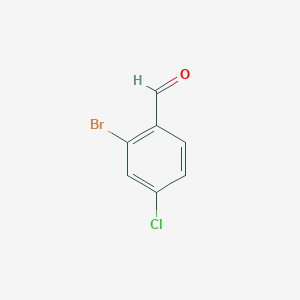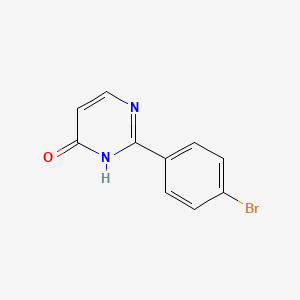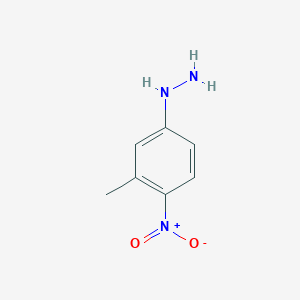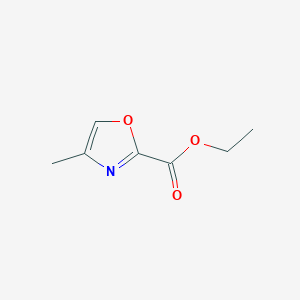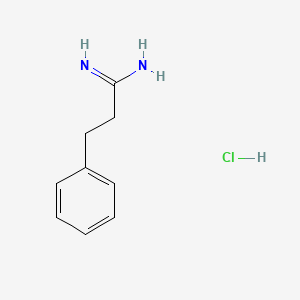
3-Phenylpropanimidamide hydrochloride
Overview
Description
3-Phenylpropanimidamide hydrochloride, also known as 3-PAP, is an important chemical compound utilized in scientific research. It is a white crystalline solid that is soluble in water and alcohols. This compound is widely used in the synthesis of various organic compounds, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are all important aspects of research.
Scientific Research Applications
Chromatographic Analysis
Casselman and Bannard (1970) explored the use of gas-liquid chromatography (GLC) for the analysis of hydrochloride salts like Caramiphen hydrochloride and its analogues, which decompose to free bases during GLC. This method allows for quantitative determination of both the free base and hydrochloride form, suggesting a potential application for 3-Phenylpropanimidamide hydrochloride in chromatographic purity assessment and quantitative analysis (Casselman & Bannard, 1970).
Oxidative Cleavage Studies
Mohana and Prasad (2008) conducted a kinetic and mechanistic study of the oxidative cleavage of Phenylpropanolamine hydrochloride, another hydrochloride salt, catalyzed by Ruthenium (III). This research indicates the potential for similar studies on this compound to understand its behavior in oxidation reactions (Mohana & Prasad, 2008).
Antidote Preparation
Parkkari, Bannard, and Coleman (1965) described the synthesis of various hydrochloride salts for evaluating their efficacy as antidotes for anticholinesterase poisoning. This suggests a potential application for this compound in the preparation of antidotes (Parkkari, Bannard, & Coleman, 1965).
Chemical Synthesis and Drug Development
Zhao et al. (2014) discussed the chemical synthesis of compounds related to this compound, indicating its potential role in the synthesis of optically pure compounds for drug development (Zhao, Ma, Fu, & Zhang, 2014).
Safety and Hazards
The safety information for 3-Phenylpropanimidamide hydrochloride includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
Mechanism of Action
Target of Action
The primary target of 3-Phenylpropanimidamide hydrochloride is cation channels present in the cellular membrane . These channels play a crucial role in the transport of cations across the cellular membrane.
Mode of Action
This compound acts as an inhibitor that binds to these cation channels . By binding to these channels, it blocks the transport of cations across the cellular membrane .
Result of Action
The inhibition of cation transport by this compound has been shown to have therapeutic effects in certain conditions. It has been shown to inhibit chronic prostatitis, bowel disease, and inflammatory bowel disease .
Biochemical Analysis
Biochemical Properties
3-Phenylpropanimidamide hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It is known to bind to cation channels, thereby blocking the transport of cations across the cellular membrane . This interaction is crucial in the inhibition of chronic prostatitis, bowel disease, and inflammatory bowel disease . The compound’s ability to inhibit protein synthesis at the ribosome level by blocking bacterial and human macrophages from activating Tlr4 is also noteworthy .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by inhibiting the transport of cations across the cellular membrane, which can affect cell signaling pathways and gene expression . Additionally, this compound has been shown to inhibit chronic prostatitis and inflammatory bowel disease, indicating its potential impact on cellular metabolism and immune response .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with cation channels. By blocking these channels, it prevents the transport of cations, which is essential for various cellular processes . This inhibition can lead to changes in gene expression and enzyme activity, further influencing cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions, but its activity may decrease over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its sustained inhibitory effects on cation transport and protein synthesis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits chronic prostatitis and inflammatory bowel disease without adverse effects . At higher doses, there may be toxic or adverse effects, including potential impacts on infant growth and development . It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to cation transport and protein synthesis. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels . The compound’s role in inhibiting protein synthesis at the ribosome level highlights its impact on cellular metabolism and overall biochemical processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function. The compound’s ability to block cation channels is a key factor in its transport and distribution within cellular compartments .
Subcellular Localization
The subcellular localization of this compound is primarily associated with cation channels and the cellular membrane . Its activity and function are influenced by its localization, as it needs to be in proximity to cation channels to exert its inhibitory effects. The compound may also undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and function .
Properties
IUPAC Name |
3-phenylpropanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSJACFIQOWCHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504643 | |
| Record name | 3-Phenylpropanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24441-89-2 | |
| Record name | 24441-89-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167309 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenylpropanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylpropanimidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



